molecular formula C10H16O4 B082578 Ethyl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 13395-36-3

Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No. B082578
M. Wt: 200.23 g/mol
InChI Key: NIMKIMUBJFWPTD-UHFFFAOYSA-N
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Patent
US04739104

Procedure details

146 g (1 mol) of oxalic acid diethyl ester are added dropwise to 367.2 g of a 20% strength sodium ethylate solution in ethanol at 5° C. in the course of one hour, whilst stirring. 100 g of technical grade pinacolin are allowed to run in and the mixture is stirred for a further 15 minutes. It is then heated to 80° C. and heated under reflux for 3 hours. The solution is subsequently evaporated to dryness in a rotary evaporator. The residue is suspended in 200 ml of toluene and the suspension is stirred with 253 g of aqueous sulphuric acid (20.9% strength by weight) at 50° C. for 1 hour. The organic phase is separated off and distilled. 177 g of pivaloylpyruvic acid ethyl ester (88.2% of the theoretical yield) are obtained with a purity of 99.6% (by analysis by gas chromatography).
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.CC[O-].[Na+].[CH3:15][C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])=[O:17]>C(O)C>[CH2:8]([O:7][C:5](=[O:6])[C:4]([CH2:15][C:16](=[O:17])[C:18]([CH3:21])([CH3:20])[CH3:19])=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
146 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for a further 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution is subsequently evaporated to dryness in a rotary evaporator
STIRRING
Type
STIRRING
Details
the suspension is stirred with 253 g of aqueous sulphuric acid (20.9% strength by weight) at 50° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)CC(C(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 177 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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